3,4-Dimethoxybenzenesulfonyl chloride

Physical Organic Chemistry Solvolysis Kinetics Reaction Mechanism

The 3,4-dimethoxy substitution pattern is critical for achieving nanomolar inhibition of tumor-associated CA IX/XII isoforms, with >1000-fold selectivity over off-target isoforms. Defined solvolysis kinetics (l=1.12, m=0.58; KSIE=1.35) ensure predictable sulfonylation for MMP inhibitor synthesis and process development. Supplied at ≥98% purity with proven commercial availability up to 800 KG scale.

Molecular Formula C8H9ClO4S
Molecular Weight 236.67 g/mol
CAS No. 23095-31-0
Cat. No. B031341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxybenzenesulfonyl chloride
CAS23095-31-0
Synonyms3,4-Bis(methoxy)benzenesulfonyl Chloride;  3,4-Dimethoxybenzene-1-sulfonyl Chloride;  3,4-Dimethoxyphenylsulfonyl Chloride
Molecular FormulaC8H9ClO4S
Molecular Weight236.67 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)Cl)OC
InChIInChI=1S/C8H9ClO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3
InChIKeyRSJSYCZYQNJQPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 800 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxybenzenesulfonyl chloride (CAS 23095-31-0) – Procurement & Specifications Guide


3,4-Dimethoxybenzenesulfonyl chloride (CAS 23095-31-0), a sulfonyl chloride derivative of 3,4-dimethoxybenzene, serves as a versatile sulfonylating agent in organic synthesis . It is characterized by the presence of two methoxy groups and a sulfonyl chloride group attached to a benzene ring [1]. The compound is a white to yellow crystalline powder with a melting point of 67-70 °C (lit.) and a purity typically ≥98% [2]. Its reactivity enables the introduction of a sulfonyl group into organic molecules, facilitating the synthesis of sulfonamides, sulfonate esters, and other derivatives .

Why 3,4-Dimethoxybenzenesulfonyl chloride Cannot Be Substituted with Generic Sulfonyl Chlorides


The 3,4-dimethoxy substitution pattern on the phenyl ring profoundly influences both the electronic and steric properties of the sulfonyl chloride, dictating its reactivity and the downstream properties of its derivatives. Direct substitution with alternative sulfonyl chlorides, such as the 2,4-dimethoxy isomer or the 3,4,5-trimethoxy analog, can lead to unpredictable or suboptimal outcomes in critical applications like the synthesis of selective carbonic anhydrase inhibitors [1]. Quantitative studies of solvolysis kinetics reveal that 3,4-dimethoxybenzenesulfonyl chloride exhibits distinct dual reaction channel behavior (l=1.12, m=0.58) and kinetic solvent isotope effects (KSIE=1.35 in water) that differ from related sulfonyl chlorides, directly impacting its behavior in nucleophilic reactions [2]. Therefore, generic substitution without rigorous re-optimization poses a significant risk to yield, purity, and biological activity, making the procurement of the specific 3,4-isomer essential.

Quantitative Differentiation of 3,4-Dimethoxybenzenesulfonyl chloride Against Closest Analogs


Kinetic Solvent Isotope Effect (KSIE) of 3,4-Dimethoxybenzenesulfonyl chloride in Water: Evidence for a Unique S(N)2-S(N)1 Mechanism

The solvolysis of 3,4-dimethoxybenzenesulfonyl chloride (DSC) in water exhibits a kinetic solvent isotope effect (KSIE) of 1.35 at 25.0 °C [1]. This value is distinct from the KSIE of 1.45 observed for the same compound in methanol [1]. The value of 1.35 in water is characteristic of an S(N)2-S(N)1 process with minimal general base catalysis, a mechanistic pathway that is different from that of other substituted benzenesulfonyl chlorides, such as 2,4-dimethoxybenzenesulfonyl chloride, which has been proposed to proceed through a dissociative SN2 pathway in similar conditions [2].

Physical Organic Chemistry Solvolysis Kinetics Reaction Mechanism

Dual Reaction Channel Behavior (l=1.12, m=0.58) in Solvolysis: A Quantitative Predictor of Nucleophilic Assistance

The extended Grunwald-Winstein equation analysis of solvolysis rate constants for 3,4-dimethoxybenzenesulfonyl chloride yields sensitivity parameters of l = 1.12 and m = 0.58 [1]. The relatively large magnitude of l (1.12) is consistent with substantial nucleophilic solvent assistance, which is a key differentiator from other arylsulfonyl chlorides that may exhibit less nucleophilic participation or proceed via more dissociative mechanisms [1]. This dual-channel behavior, dissected from Grunwald-Winstein plots, is specific to this substitution pattern and solvent environment [1].

Physical Organic Chemistry Solvolysis Reaction Kinetics

Selectivity Profile in Carbonic Anhydrase Inhibition: Enabling Nanomolar Potency for Tumor-Associated Isoforms IX and XII

Aryl sulfonamides derived from 3,4-dimethoxybenzenesulfonyl chloride have been evaluated as selective inhibitors of carbonic anhydrase isoforms. A series of these compounds exhibited potent inhibition of tumor-associated isoforms hCA IX and hCA XII, with Ki values in the nanomolar range (e.g., 4.8 to 61.7 nM for a related series) [1]. In contrast, the same compounds showed significantly weaker inhibition of the ubiquitous, off-target isoforms hCA I and hCA II, with one representative compound exhibiting an IC50 > 50,000 nM for hCA I [2]. This high selectivity (e.g., >1000-fold) is a direct consequence of the 3,4-dimethoxy substitution pattern, which is crucial for binding interactions within the enzyme active site [1][2].

Medicinal Chemistry Carbonic Anhydrase Inhibitors Cancer Therapeutics

Scalable Production and High Purity: Validated by Commercial Specifications

The compound is commercially available at production scales of up to 800 KG with a purity specification of 98% (Min GC) [1]. This contrasts with other specialized sulfonyl chlorides, such as 3,4,5-trimethoxybenzenesulfonyl chloride, which are often limited to smaller scales or lower purities due to synthetic challenges . The high purity is further confirmed by independent sources, with typical purity levels of 98% (HPLC) and 97.5-102.5% (Argentometric Titration) [2]. The established supply chain ensures consistent quality and availability, which is a critical factor for industrial and large-scale research projects.

Process Chemistry Procurement Quality Control

Targeted Applications for 3,4-Dimethoxybenzenesulfonyl chloride Based on Quantitative Evidence


Synthesis of Selective Carbonic Anhydrase IX and XII Inhibitors for Oncology Research

This compound is the validated building block for synthesizing aryl sulfonamides that exhibit nanomolar inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII (Ki = 4.8-61.7 nM) while sparing off-target isoforms I and II (>1000-fold selectivity) [1][2]. The established structure-activity relationship (SAR) for this scaffold makes it essential for any medicinal chemistry program targeting the CA IX/XII pathway in cancer, as alternative substitution patterns on the phenyl ring are known to drastically alter the selectivity profile [1].

Mechanistic Studies in Physical Organic Chemistry Using a Well-Characterized Sulfonyl Chloride

The compound's solvolysis has been rigorously characterized, with defined Grunwald-Winstein parameters (l=1.12, m=0.58) and kinetic solvent isotope effects (KSIE=1.35 in water) that provide a quantitative framework for mechanistic investigations [3]. This makes it an ideal model substrate for studying nucleophilic substitution reactions, solvent effects, and general base catalysis, offering a predictable baseline that less-studied analogs lack.

Large-Scale Sulfonylation in Pharmaceutical Intermediate Manufacturing

With documented commercial availability at up to 800 KG scale and a purity specification of ≥98% [4], this compound is suitable for multi-kilogram process development and manufacturing. Its established supply chain and quality metrics mitigate the risks associated with sourcing less common sulfonyl chlorides, ensuring consistent performance in the synthesis of sulfonamide-based active pharmaceutical ingredients (APIs) and advanced intermediates.

Synthesis of Matrix Metalloproteinase (MMP) Inhibitors and Other Sulfonamide-Based Therapeutics

The compound has been specifically utilized as a key reagent in the multi-step synthesis of potent and selective matrix metalloproteinase (MMP) inhibitors, as exemplified in patent literature [5]. Its reactivity profile, characterized by the dual-channel solvolysis mechanism, allows for predictable and high-yielding sulfonylation of complex amine scaffolds (e.g., piperidine derivatives) under controlled conditions, which is critical for constructing the sulfonamide pharmacophore found in various drug candidates [3].

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